![molecular formula C14H15Cl3N2O3 B11018455 N-(tetrahydrofuran-2-ylmethyl)-2-[(trichloroacetyl)amino]benzamide](/img/structure/B11018455.png)
N-(tetrahydrofuran-2-ylmethyl)-2-[(trichloroacetyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tetrahydrofuran-2-ylmethyl)-2-[(trichloroacetyl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tetrahydrofuran ring, a trichloroacetyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tetrahydrofuran-2-ylmethyl)-2-[(trichloroacetyl)amino]benzamide typically involves the following steps:
Formation of the Tetrahydrofuran-2-ylmethyl Intermediate: This step involves the reaction of tetrahydrofuran with a suitable alkylating agent to form the tetrahydrofuran-2-ylmethyl intermediate.
Acylation with Trichloroacetyl Chloride: The intermediate is then reacted with trichloroacetyl chloride in the presence of a base such as pyridine to form the trichloroacetylated product.
Coupling with Benzamide: Finally, the trichloroacetylated intermediate is coupled with benzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(tetrahydrofuran-2-ylmethyl)-2-[(trichloroacetyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the trichloroacetyl group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated products.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(tetrahydrofuran-2-ylmethyl)-2-[(trichloroacetyl)amino]benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(tetrahydrofuran-2-ylmethyl)-2-[(chloroacetyl)amino]benzamide: Similar structure but with a chloroacetyl group instead of a trichloroacetyl group.
N-(tetrahydrofuran-2-ylmethyl)-2-[(acetyl)amino]benzamide: Similar structure but with an acetyl group instead of a trichloroacetyl group.
Uniqueness
N-(tetrahydrofuran-2-ylmethyl)-2-[(trichloroacetyl)amino]benzamide is unique due to the presence of the trichloroacetyl group, which can impart distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C14H15Cl3N2O3 |
|---|---|
Molecular Weight |
365.6 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[(2,2,2-trichloroacetyl)amino]benzamide |
InChI |
InChI=1S/C14H15Cl3N2O3/c15-14(16,17)13(21)19-11-6-2-1-5-10(11)12(20)18-8-9-4-3-7-22-9/h1-2,5-6,9H,3-4,7-8H2,(H,18,20)(H,19,21) |
InChI Key |
DRQRZWQYQWNKKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-Difluorophenyl)carbamoyl]phenyl acetate](/img/structure/B11018373.png)
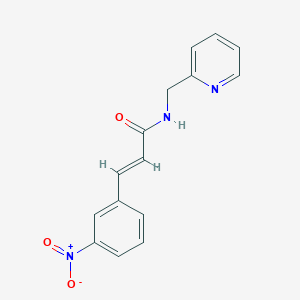
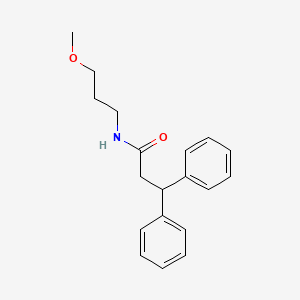
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11018392.png)
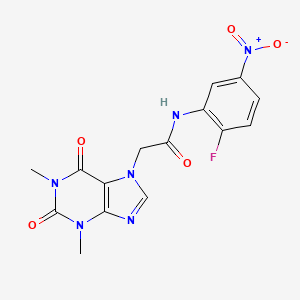
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11018405.png)
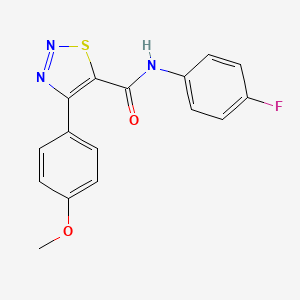

![N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine](/img/structure/B11018416.png)
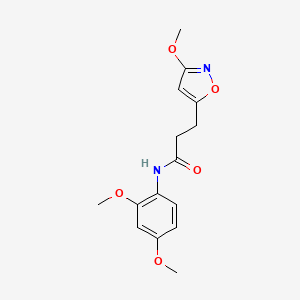
![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11018437.png)
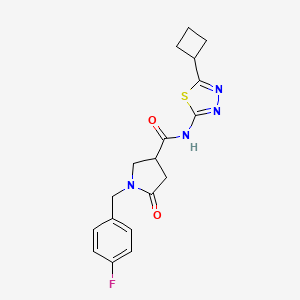
![Ethyl 4-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B11018442.png)
![2,2,2-trichloro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B11018457.png)
